![molecular formula C23H20N2OS B3634769 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylpropanamide](/img/structure/B3634769.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylpropanamide
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylpropanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylpropanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with an appropriate aldehyde to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently acylated with a suitable acid chloride to yield the final product . Industrial production methods often utilize microwave irradiation techniques to achieve higher yields and shorter reaction times .
Chemical Reactions Analysis
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylpropanamide undergoes several types of chemical reactions, including:
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the synthesis of bacterial cell walls by binding to key enzymes involved in the process . For its anticancer activity, the compound induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylpropanamide can be compared with other benzothiazole derivatives such as:
Riluzole: Used in the treatment of amyotrophic lateral sclerosis.
Pramipexole: Used to treat Parkinson’s disease.
Ethoxzolamide: Used as a diuretic and in the treatment of glaucoma.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-16-11-13-18(23-25-19-9-5-6-10-21(19)27-23)15-20(16)24-22(26)14-12-17-7-3-2-4-8-17/h2-11,13,15H,12,14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTPUTULLMYYLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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